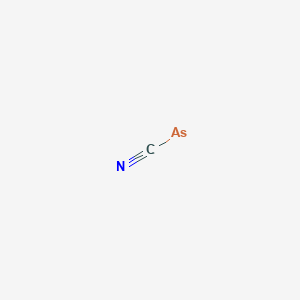
Thiourea, N-ethyl-N'-(3-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-ethyl-N’-(3-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound is notable for its unique structure, which includes an ethyl group and an iodophenyl group attached to the thiourea core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-ethyl-N’-(3-iodophenyl)- typically involves the reaction of ethylamine with 3-iodoaniline in the presence of thiophosgene or carbon disulfide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of thiourea derivatives like Thiourea, N-ethyl-N’-(3-iodophenyl)- involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
化学反应分析
Types of Reactions: Thiourea, N-ethyl-N’-(3-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
Thiourea, N-ethyl-N’-(3-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
作用机制
The mechanism of action of Thiourea, N-ethyl-N’-(3-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.
相似化合物的比较
Thiourea: The parent compound with a simpler structure.
N-ethylthiourea: Similar but lacks the iodophenyl group.
N-phenylthiourea: Contains a phenyl group instead of an iodophenyl group.
Uniqueness: Thiourea, N-ethyl-N’-(3-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s reactivity and the ethyl group’s steric effects are advantageous.
属性
CAS 编号 |
53305-91-2 |
|---|---|
分子式 |
C9H11IN2S |
分子量 |
306.17 g/mol |
IUPAC 名称 |
1-ethyl-3-(3-iodophenyl)thiourea |
InChI |
InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI 键 |
DYIYEORUDLSMPC-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




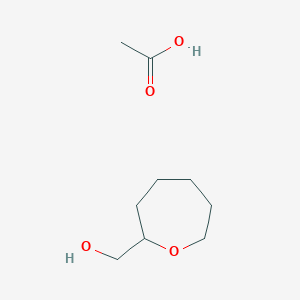
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
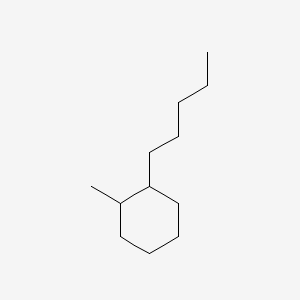
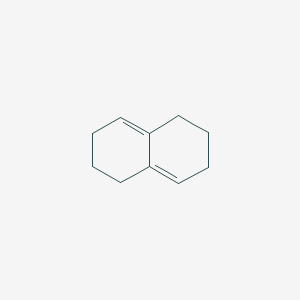
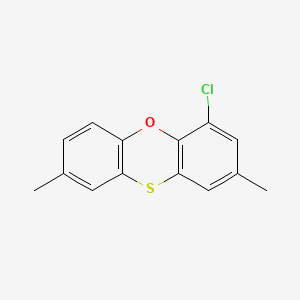


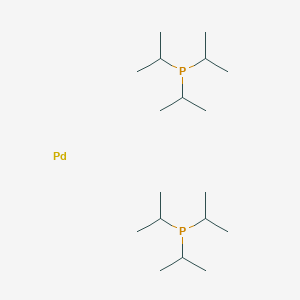
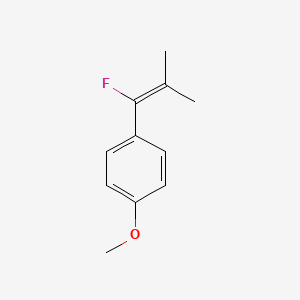
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
